molecular formula C16H14BrClFNO2 B5101459 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B5101459
M. Wt: 386.64 g/mol
InChI Key: VDAJLLOSBGQCRX-UHFFFAOYSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClFNO2/c1-9-5-11(17)6-10(2)16(9)22-8-15(21)20-12-3-4-14(19)13(18)7-12/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAJLLOSBGQCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)F)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, including halogenation, acylation, and amide formation. A possible synthetic route could involve:

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.

    Acylation: Formation of the acetamide group through acylation reactions.

    Amide Formation: Coupling of the phenoxy and acetamide groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings and functional groups may undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles or electrophiles, depending on the type of substitution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction may modify the functional groups.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-chlorophenyl)acetamide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-fluorophenyl)acetamide

Uniqueness

For precise and detailed information, consulting scientific literature and databases is recommended

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